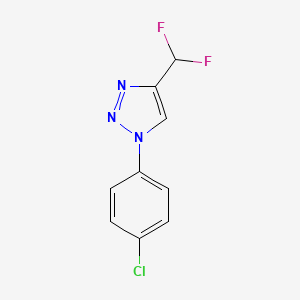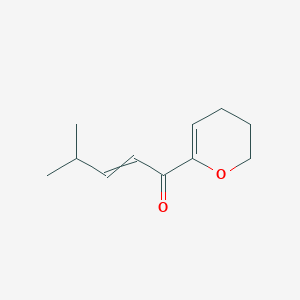![molecular formula C18H29ClN2 B15168625 N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627524-77-0](/img/structure/B15168625.png)
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine is a complex organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclooctylamine with 2-(2-chlorophenyl)ethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with ethane-1,2-diamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH~2~), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
627524-77-0 |
|---|---|
Molekularformel |
C18H29ClN2 |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenyl)ethyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H29ClN2/c19-18-11-7-6-8-16(18)12-13-20-14-15-21-17-9-4-2-1-3-5-10-17/h6-8,11,17,20-21H,1-5,9-10,12-15H2 |
InChI-Schlüssel |
ZNBBKAMVOFLQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NCCNCCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)

![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)


boranyl](/img/structure/B15168584.png)






